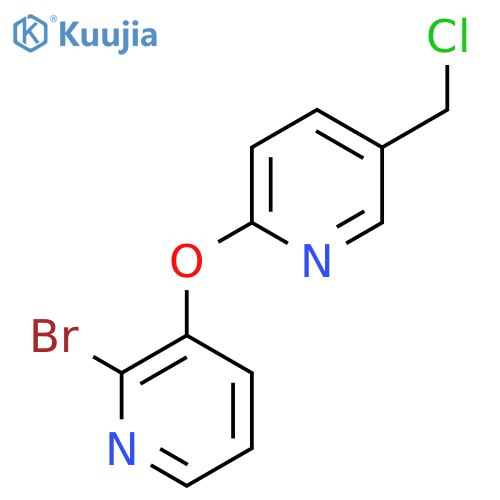Cas no 1065484-66-3 (2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)

2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine
- 2-bromo-3-[5-(chloromethyl)pyridin-2-yl]oxypyridine
- 2-Bromo-3-{[5-(chloromethyl)pyridin-2-yl]oxy}pyridine
- DTXSID50671840
- 2-(2-broMopyridin-3-yloxy)-5-(chloroMethyl)pyridine, 98+% C11H8BrClN2O, MW: 299.56
- DB-312488
- 2-Bromo-3-((5-(chloromethyl)pyridin-2-yl)oxy)pyridine
- 1065484-66-3
- 2-(2-broMopyridin-3-yloxy)-5-(chloroMethyl)pyridine, 98+% C11H8BrClN2O, MW
- AKOS015941609
- 2-(2-bromopyridin-3-yloxy)-5-(chloromethyl)pyridine
-
- MDL: MFCD10698944
- インチ: InChI=1S/C11H8BrClN2O/c12-11-9(2-1-5-14-11)16-10-4-3-8(6-13)7-15-10/h1-5,7H,6H2
- InChIKey: LJENIUAIEXPBAG-UHFFFAOYSA-N
- SMILES: C1=CC(=C(Br)N=C1)OC2=NC=C(C=C2)CCl
計算された属性
- 精确分子量: 297.95085g/mol
- 同位素质量: 297.95085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 35Ų
じっけんとくせい
- 密度みつど: 1.537
2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778888-500mg |
2-Bromo-3-((5-(chloromethyl)pyridin-2-yl)oxy)pyridine |
1065484-66-3 | 97% | 500mg |
¥7699.00 | 2024-08-09 | |
| Fluorochem | 089528-500mg |
2-(2-bromopyridin-3-yloxy)-5-(chloromethyl)pyridine |
1065484-66-3 | 500mg |
£244.00 | 2022-03-01 |
2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridineに関する追加情報
Compound CAS No. 1065484-66-3: 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine
The compound CAS No. 1065484-66-3, also known as 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine, is a highly specialized organic molecule with significant applications in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyridine ring system with bromine and chlorine substituents, making it a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of these halogen atoms introduces interesting electronic properties, which have been extensively studied in recent research.
Recent studies have highlighted the importance of halogenated pyridines in the development of new pharmaceutical agents and advanced materials. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential anti-cancer and anti-inflammatory properties. The bromine and chlorine substituents play a crucial role in modulating the electronic environment of the pyridine ring, which is essential for achieving desired reactivity and selectivity in chemical reactions.
In terms of synthesis, 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of palladium catalysts has been shown to significantly enhance the efficiency of these reactions, leading to higher yields and better purity. This compound serves as a versatile building block for constructing more complex molecular architectures, such as polypyridyl frameworks, which are widely used in coordination chemistry and catalysis.
The structural features of this compound make it particularly suitable for applications in drug discovery. The pyridine ring system is known for its ability to form hydrogen bonds and interact with biological targets, such as enzymes and receptors. By modifying the substituents on the pyridine ring, researchers can tailor the physicochemical properties of the molecule to improve its bioavailability and efficacy. Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of this compound with various biological targets, facilitating its optimization for therapeutic purposes.
In addition to its role in pharmaceuticals, this compound has also found applications in materials science. Its ability to act as a ligand in metal complexes has been leveraged to develop novel catalysts for industrial processes. For example, palladium complexes derived from this compound have shown promise in catalyzing cross-coupling reactions, which are critical in organic synthesis. The integration of halogen atoms into the ligand structure enhances the stability and selectivity of these catalysts, making them valuable tools for chemical manufacturing.
The study of CAS No. 1065484-66-3 has also contributed to our understanding of halogen bonding interactions. These interactions play a significant role in determining the physical properties of molecules and their behavior in chemical reactions. By analyzing the electronic effects introduced by bromine and chlorine atoms, researchers have gained insights into how these substituents influence molecular recognition and reactivity.
In conclusion, 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in organic synthesis, drug discovery, and materials science. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
1065484-66-3 (2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine) Related Products
- 2138091-86-6(2-(butan-2-yl)aminoquinazoline-6-carboxylic acid)
- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)
- 2137630-06-7(2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 1185293-13-3(1-ethyl-3-methyl-1h-pyrazol-4-ylamine dihydrochloride)
- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)
- 4103-10-0(4-Cyclooctene-1-carboxylic acid)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)




